2-Methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-YL]benzoic acid, methyl ester
Overview
Description
2-Methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-YL]benzoic acid, methyl ester is a photoaffinity reagent used in various scientific research applications. This compound is known for its ability to form covalent bonds with biomolecules upon exposure to UV light, making it a valuable tool in the study of molecular interactions and protein functions .
Preparation Methods
The synthesis of 2-Methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-YL]benzoic acid, methyl ester involves a multi-step reaction process. The synthetic route typically includes the following steps :
Hydroxylamine Hydrochloride and Pyridine Reaction: The initial step involves reacting hydroxylamine hydrochloride with pyridine in ethanol at 60°C for 12 hours.
Tert-Butyl Hypochlorite and Ethanol Reaction: The intermediate product is then treated with tert-butyl hypochlorite and ethanol at ambient temperature for 2 hours.
Thallium (III) Trifluoroacetate and Palladium Chloride Reaction: The final step involves reacting the product with thallium (III) trifluoroacetate, followed by palladium chloride, lithium chloride, and magnesium oxide in trifluoroacetic acid at room temperature for 24 hours.
Chemical Reactions Analysis
2-Methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-YL]benzoic acid, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, often involving fluoride ions.
Scientific Research Applications
This compound is widely used in scientific research due to its photoaffinity properties. Some of its applications include :
Chemistry: Used as a photoaffinity label to study molecular interactions and reaction mechanisms.
Biology: Employed in the identification and characterization of protein-ligand interactions.
Medicine: Utilized in drug discovery and development to investigate target proteins and pathways.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-YL]benzoic acid, methyl ester involves the formation of a highly reactive carbene intermediate upon exposure to UV light. This carbene can insert into C-H, N-H, and O-H bonds, forming covalent bonds with nearby biomolecules. This property makes it an effective tool for studying molecular interactions and protein functions .
Comparison with Similar Compounds
Similar compounds to 2-Methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-YL]benzoic acid, methyl ester include:
2-(Trifluoromethyl)benzoic acid: Used in the synthesis of various derivatives and as a standard in analytical chemistry.
4-(Trifluoromethyl)benzoic acid: Employed in the synthesis of salicylanilide derivatives and as an internal standard in analytical methods.
2-Nitro-4-(trifluoromethyl)benzoic acid methyl ester: An important intermediate in the pharmaceutical and agrochemical industries.
These compounds share similar trifluoromethyl groups, but this compound is unique due to its photoaffinity properties, making it particularly valuable in research applications.
Properties
IUPAC Name |
methyl 2-methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O3/c1-18-8-5-6(3-4-7(8)9(17)19-2)10(15-16-10)11(12,13)14/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQMAVSSCOHEMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2(N=N2)C(F)(F)F)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90434618 | |
Record name | Methyl 2-methoxy-4-[3-(trifluoromethyl)-3H-diaziren-3-yl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90434618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154187-50-5 | |
Record name | Methyl 2-methoxy-4-[3-(trifluoromethyl)-3H-diaziren-3-yl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90434618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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